5-Bromo-2-methoxypyridin-4-amine

Cross-Coupling Palladium Catalysis Medicinal Chemistry

5-Bromo-2-methoxypyridin-4-amine is the procurement-specific positional isomer for PROTAC and TPD programs. Its C5-Br substituent (not C3-Br) provides the correct exit vector geometry for ternary complex formation, while the lower C-Br bond dissociation energy (~285 vs. ~327 kJ/mol for C-Cl) enables milder cross-coupling conditions. Three orthogonal handles—Br for Suzuki-Miyaura, NH₂ for amidation/Buchwald-Hartwig, OMe for demethylation/triflate conversion—maximize diversification from a single scaffold. Available at ≥97% purity to minimize Pd catalyst poisoning in multi-step syntheses. Select this isomer to match established SAR routes.

Molecular Formula C6H7BrN2O
Molecular Weight 203.039
CAS No. 1232431-48-9
Cat. No. B582247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxypyridin-4-amine
CAS1232431-48-9
Molecular FormulaC6H7BrN2O
Molecular Weight203.039
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)N)Br
InChIInChI=1S/C6H7BrN2O/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3,(H2,8,9)
InChIKeyIMLRJDYBLVFLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-methoxypyridin-4-amine (CAS 1232431-48-9): A Halogenated Pyridine Scaffold for Cross-Coupling and Degrader Chemistry


5-Bromo-2-methoxypyridin-4-amine (C6H7BrN2O, MW 203.04) is a disubstituted pyridine derivative featuring bromine at the 5-position, methoxy at the 2-position, and an amino group at the 4-position . The compound serves as a versatile small molecule scaffold, with its 5-bromo substituent enabling participation in palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—while the 4-amino group provides a handle for further functionalization or amide bond formation . Commercially, the compound is supplied as a white to light yellow solid with a purity specification of ≥95% to ≥97% across multiple vendors, with storage recommended at room temperature and protection from light [1]. The compound has been categorized under product families for protein degrader building blocks, reflecting its utility in targeted protein degradation (TPD) medicinal chemistry programs [1].

Why 5-Bromo-2-methoxypyridin-4-amine Cannot Be Replaced by Positional Isomers or Alternative Halogen Derivatives


5-Bromo-2-methoxypyridin-4-amine occupies a specific substitution pattern—bromine at C5, methoxy at C2, and amino at C4—that distinguishes it from closely related analogs such as 3-bromo-2-methoxypyridin-4-amine (CAS 215364-86-6), 5-chloro-2-methoxypyridin-4-amine (CAS 719305-30-3), and 5-bromo-4-methoxypyridin-2-amine (CAS 1232431-11-6). The bromine atom at the 5-position, rather than the 3-position, determines both the electronic environment of the pyridine ring and the steric accessibility of the halogen for cross-coupling reactions . Substitution with chlorine in place of bromine alters the carbon-halogen bond dissociation energy (C-Br: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol), directly impacting oxidative addition kinetics in palladium-catalyzed transformations [1]. Furthermore, the relative positioning of the amino and methoxy groups affects hydrogen-bonding capacity, solubility parameters, and the compound's suitability as a heterobifunctional degrader linker precursor. These structural differences preclude simple interchangeability in established synthetic routes and SAR-driven medicinal chemistry campaigns. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended transformation or target engagement.

Quantitative Evidence Guide: Differentiating 5-Bromo-2-methoxypyridin-4-amine from Structural Analogs


C-Br vs. C-Cl Bond Dissociation Energy: Oxidative Addition Reactivity Advantage in Cross-Coupling

The C-Br bond in 5-bromo-2-methoxypyridin-4-amine (bond dissociation energy: ~285 kJ/mol) exhibits a lower bond dissociation energy compared to the C-Cl bond in 5-chloro-2-methoxypyridin-4-amine (bond dissociation energy: ~327 kJ/mol) [1]. This ~42 kJ/mol difference translates to a lower activation barrier for oxidative addition with Pd(0) catalysts, enabling cross-coupling reactions under milder thermal conditions and with broader functional group tolerance [2]. The 5-bromo substituent provides a reactivity advantage over its 5-chloro counterpart in Suzuki-Miyaura and Buchwald-Hartwig couplings, particularly when coupling partners are sterically demanding or base-sensitive. The bromine atom's reactivity profile makes this compound the preferred halogenated building block when efficient cross-coupling is the primary synthetic objective.

Cross-Coupling Palladium Catalysis Medicinal Chemistry Reaction Kinetics

Positional Isomer Specificity: C5-Bromo vs. C3-Bromo Substitution Patterns in Degrader Chemistry

5-Bromo-2-methoxypyridin-4-amine is explicitly categorized under 'Protein Degrader Building Blocks' product families by commercial suppliers, distinguishing it from the positional isomer 3-bromo-2-methoxypyridin-4-amine (CAS 215364-86-6) which is not marketed with this specific application designation [1]. The 5-bromo substitution pattern provides a vector for linker attachment that positions the exit trajectory orthogonally relative to the amino and methoxy groups, whereas the 3-bromo isomer directs the halogen vector along a different geometric orientation . In PROTAC design, where linker geometry critically influences ternary complex formation and degradation efficiency, this positional specificity determines whether the compound can serve as an effective E3 ligase ligand precursor or linker attachment point [2].

Targeted Protein Degradation PROTAC Molecular Glue Linker Chemistry

Purity Specification Differentiation: Impact on Cross-Coupling Catalyst Poisoning and Synthetic Yield

Commercial suppliers offer 5-bromo-2-methoxypyridin-4-amine at graded purity specifications: minimum 95% (general research grade) and minimum 97% (higher specification) [1]. In palladium-catalyzed cross-coupling reactions, the presence of halogenated impurities or residual synthetic byproducts at the 3-5% level can function as catalyst poisons—competing for Pd coordination sites or undergoing non-productive oxidative addition—reducing catalytic turnover and overall reaction yield [2]. While this compound lacks published head-to-head yield comparisons between purity grades, the general principle that higher purity halogenated heterocycles improve cross-coupling yields by minimizing Pd catalyst deactivation is well-established in organometallic chemistry [3]. Procurement of the 97% specification may be justified for sensitive catalytic transformations or multi-step sequences where impurity carry-through would compromise downstream steps.

Palladium Catalysis Catalyst Poisoning Synthetic Yield Quality Control

Optimal Application Scenarios for 5-Bromo-2-methoxypyridin-4-amine Based on Verified Evidence


PROTAC Linker Precursor and E3 Ligase Ligand Scaffold Elaboration

5-Bromo-2-methoxypyridin-4-amine is explicitly designated for protein degrader building block applications, making it a procurement priority for targeted protein degradation (TPD) medicinal chemistry programs [1]. The compound's 5-bromo substituent serves as an attachment point for Suzuki-Miyaura coupling to introduce diverse linker moieties, while the 4-amino group enables amide bond formation or Buchwald-Hartwig amination for further elaboration . The specific 5-bromo-2-methoxy-4-amino substitution pattern provides an exit vector geometry distinct from positional isomers (e.g., 3-bromo-2-methoxypyridin-4-amine), which is critical for maintaining proper linker orientation and ternary complex formation in PROTAC design [2]. Procurement of this specific positional isomer—rather than its 3-bromo analog—is essential for synthetic routes established around this substitution pattern.

Suzuki-Miyaura Cross-Coupling for Heteroaromatic Library Synthesis

The lower C-Br bond dissociation energy (~285 kJ/mol) relative to C-Cl (~327 kJ/mol) positions 5-bromo-2-methoxypyridin-4-amine as the preferred halogenated heteroaromatic building block when mild reaction conditions and broad functional group tolerance are required [3]. The bromine at the 5-position enables efficient oxidative addition with Pd(0) catalysts at lower temperatures than the corresponding 5-chloro analog, making it suitable for coupling with thermally sensitive boronic acids or when base-sensitive protecting groups are present [4]. The compound is a logical procurement choice for medicinal chemistry groups synthesizing focused libraries of 5-aryl-2-methoxypyridin-4-amines, where the 5-bromo handle provides a single, unambiguous cross-coupling site.

High-Purity Building Block for Multi-Step Synthetic Sequences

For synthetic routes exceeding three steps or involving precious metal catalysts (Pd, Ru, Ir), procurement of the 97% purity specification of 5-bromo-2-methoxypyridin-4-amine offers a quantifiable advantage in minimizing catalyst poisoning from halogenated impurities [1]. In multi-step sequences, impurities present at the 3-5% level can accumulate and generate side products that complicate purification of downstream intermediates, increasing total synthesis time and reducing overall yield [5]. The compound's availability at graded purity specifications (95% vs. 97%) allows researchers to match the quality grade to the sensitivity of their specific transformation—a procurement consideration that may reduce the need for pre-reaction purification or catalyst loading optimization.

Versatile Scaffold for Divergent Heterocyclic Chemistry

5-Bromo-2-methoxypyridin-4-amine functions as a 'versatile small molecule scaffold' with three distinct functional handles—bromine, methoxy, and amino—each addressable through orthogonal synthetic transformations . The bromine participates in cross-coupling; the amino group undergoes acylation, sulfonylation, reductive amination, or diazonium chemistry; and the methoxy group can be demethylated to a hydroxyl or converted to a triflate for further cross-coupling. This trifunctional nature makes the compound suitable as a core building block in diversity-oriented synthesis (DOS) campaigns and fragment-based drug discovery, where maximizing structural diversification from a single starting material is a key productivity metric.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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